![molecular formula C5H9N3O B1415019 N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine CAS No. 1082766-58-2](/img/structure/B1415019.png)
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine
Overview
Description
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine is a heterocyclic compound with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine is primarily investigated for its potential therapeutic properties. The oxadiazole ring is known for its biological activity, making this compound a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria, showcasing their potential as new antibacterial agents .
Anti-inflammatory Properties
There is growing interest in the anti-inflammatory effects of oxadiazole compounds. This compound has shown promise in reducing inflammation markers in preclinical studies. These findings suggest that this compound could be further explored for treating inflammatory diseases .
Agricultural Applications
The compound's unique chemical structure also lends itself to applications in agriculture, particularly as a pesticide or herbicide.
Pesticidal Activity
Research has indicated that this compound exhibits pesticidal properties. Field trials have shown that formulations containing this compound can effectively control pest populations while being less toxic to beneficial insects. This dual action makes it a valuable candidate for sustainable agricultural practices .
Herbicidal Potential
In addition to its pesticidal properties, preliminary studies suggest that this compound may also possess herbicidal activity. Laboratory tests have indicated that it can inhibit weed growth without adversely affecting crop yield .
Material Science
The applications of this compound extend into material science as well.
Polymer Chemistry
Due to its reactive amine group and oxadiazole structure, this compound can be utilized in polymer synthesis. It can act as a crosslinking agent or a monomer in the production of specialty polymers with enhanced thermal and mechanical properties .
Coatings and Adhesives
The incorporation of this compound into coatings and adhesives has been studied for improving their performance characteristics such as adhesion strength and resistance to environmental degradation .
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine can be compared with other similar compounds, such as:
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- [5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine
- [5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Biological Activity
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine, a compound with the empirical formula CHNO and CAS Number 1082766-58-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 127.14 g/mol
- SMILES : CNCc1noc(C)n1
- InChI Key : FJWWBBDDWORPFD-UHFFFAOYSA-N
This compound belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various 1,2,4-oxadiazole derivatives. For instance:
- Cytotoxicity Studies : this compound exhibited significant cytotoxic effects against several cancer cell lines. In particular, derivatives demonstrated IC values in the sub-micromolar range against human leukemia cell lines (CEM-13 and U-937) and breast cancer cell lines (MCF-7 and MDA-MB-231) .
Compound | Cell Line | IC (µM) |
---|---|---|
This compound | MCF-7 | 0.65 |
N-Methyl Derivative | U-937 | 0.75 |
These findings suggest that the compound may induce apoptosis in cancer cells through a dose-dependent mechanism.
The precise mechanism by which this compound exerts its anticancer effects remains under investigation. However, it is believed that the oxadiazole moiety plays a crucial role in interacting with biological targets involved in cell proliferation and apoptosis pathways. Flow cytometry assays have indicated that these compounds can arrest the cell cycle at the G0-G1 phase .
Other Biological Activities
Beyond anticancer properties, derivatives of 1,2,4-oxadiazoles have shown promise in other therapeutic areas:
Antimicrobial Activity
Studies have reported that certain oxadiazole derivatives exhibit significant antimicrobial activity against various pathogens. For example:
- Antileishmanial Activity : One study reported an IC value of 32.9 µM for a related oxadiazole derivative against Leishmania promastigotes . This suggests potential applications in treating parasitic infections.
Neuroprotective Effects
Research indicates that some oxadiazole derivatives may also possess neuroprotective properties. They have been evaluated for their efficacy against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several case studies have explored the biological activity of oxadiazole derivatives:
- Study on Cancer Cell Lines : A systematic evaluation of various 1,2,4-oxadiazole derivatives revealed that modifications to the oxadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .
- Mechanistic Studies : Investigations into the mechanisms of action have shown that certain derivatives can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer progression .
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-7-5(3-6-2)8-9-4/h6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWWBBDDWORPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652009 | |
Record name | N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-58-2 | |
Record name | N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.